molecular formula C16H13ClN2O3S B11398649 2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine

2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine

Cat. No.: B11398649
M. Wt: 348.8 g/mol
InChI Key: SNWPIESVPQGJLW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a chlorophenyl group, a phenylsulfonyl group, and an oxazolamine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Robinson–Gabriel cyclization of N-acyl-α-amino ketones with phosphoryl trichloride under reflux conditions . This method yields the desired oxazole compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments to maintain reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-methyl-1,3-oxazol-5-amine

InChI

InChI=1S/C16H13ClN2O3S/c1-18-15-16(23(20,21)13-5-3-2-4-6-13)19-14(22-15)11-7-9-12(17)10-8-11/h2-10,18H,1H3

InChI Key

SNWPIESVPQGJLW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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